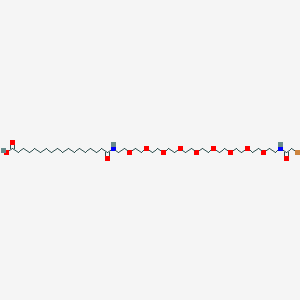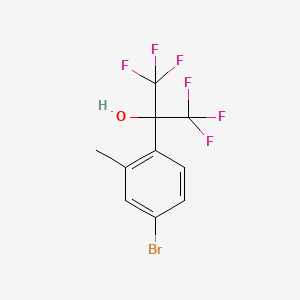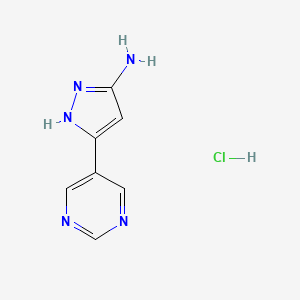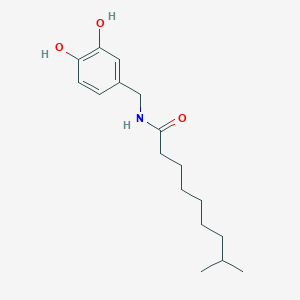
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid is a compound that features a polyethylene glycol (PEG) linker with a bromide group and a carboxylic acid group. The bromide group is known for its effectiveness as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can be deprotected under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the molecule to enhance its solubility and stability.
Bromination: The PEGylated molecule is then brominated to introduce the bromide group. This step often involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The carboxylic acid group can be deprotected under acidic conditions, revealing the free carboxyl group for further reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to deprotect the carboxylic acid group
Major Products
The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide derivative .
科学的研究の応用
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties .
作用機序
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid involves its ability to act as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The PEG chain enhances the solubility and stability of the resulting conjugates, while the carboxylic acid group provides a site for further functionalization .
類似化合物との比較
Similar Compounds
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester: This compound is similar but contains a t-butyl protected carboxyl group, which can be deprotected under acidic conditions.
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid: This compound is a PEG linker containing a functional bromine group and a functional carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a PEG linker, a bromide group, and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C40H77BrN2O13 |
|---|---|
分子量 |
873.9 g/mol |
IUPAC名 |
18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C40H77BrN2O13/c41-37-39(45)43-18-20-49-22-24-51-26-28-53-30-32-55-34-36-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-42-38(44)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-40(46)47/h1-37H2,(H,42,44)(H,43,45)(H,46,47) |
InChIキー |
KNCIEYSCKLWSNE-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)

![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)

